7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS No.:
Cat. No.: VC17830603
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.
![7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid -](/images/structure/VC17830603.png)
Specification
Molecular Formula | C10H9N3O2 |
---|---|
Molecular Weight | 203.20 g/mol |
IUPAC Name | 7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Standard InChI | InChI=1S/C10H9N3O2/c14-10(15)7-5-12-13-8(6-1-2-6)3-4-11-9(7)13/h3-6H,1-2H2,(H,14,15) |
Standard InChI Key | CCPOYSKHCSXUNO-UHFFFAOYSA-N |
Canonical SMILES | C1CC1C2=CC=NC3=C(C=NN23)C(=O)O |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The core structure of 7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid consists of a bicyclic system where pyrazole and pyrimidine rings share two adjacent atoms. The cyclopropyl group at position 7 introduces steric constraints and electronic effects, while the carboxylic acid at position 3 enhances hydrogen-bonding capabilities. The molecular formula is , with a molecular weight of 203.20 g/mol. The IUPAC name, 7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, reflects its substitution pattern, and its SMILES notation is C1CC1C2=CC=NC3=C(C=NN23)C(=O)O .
Spectroscopic and Computational Data
Quantum mechanical calculations predict a collision cross-section (CCS) of 146.6 Ų for the [M+H]+ adduct, indicating moderate molecular size and polarity . The compound’s solubility in polar solvents like dimethylformamide (DMF) and methanol is attributed to the carboxylic acid group, while the cyclopropyl moiety contributes to lipophilicity, balancing membrane permeability and aqueous solubility.
Synthetic Methodologies
Laboratory-Scale Synthesis
Method | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Cyclocondensation | DMF, 80°C, 12h | 65–75 | |
Ester Hydrolysis | NaOH/EtOH, reflux | 85–90 | |
Direct Carboxylation | CO₂, Pd catalyst, 100°C | 50–60 |
Industrial Production Challenges
Scaling up synthesis requires optimizing reaction parameters to maintain yield and purity. Industrial protocols often employ continuous-flow reactors to enhance heat transfer and reduce byproduct formation. Solvent selection (e.g., DMF vs. ethanol) impacts environmental and safety considerations, necessitating trade-offs between efficiency and sustainability.
Chemical Reactivity and Derivative Formation
Oxidation and Reduction Pathways
The carboxylic acid group undergoes decarboxylation under strong oxidizing conditions (e.g., KMnO₄), yielding pyrazolo[1,5-a]pyrimidine derivatives with ketone or alcohol functionalities. Reduction with NaBH₄ selectively targets the pyrimidine ring, generating saturated analogs with altered bioactivity profiles.
Nucleophilic Substitution
The electron-deficient pyrimidine ring facilitates nucleophilic attacks at position 5 or 7. Alkylation with methyl iodide or benzyl bromide produces N-alkylated derivatives, which exhibit enhanced pharmacokinetic properties. Acylation reactions using acetyl chloride introduce steric bulk, modulating target binding affinity.
Biological Activities and Mechanisms
Protein Kinase Inhibition
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid demonstrates selective inhibition of serine/threonine kinases, including CDK2 and Aurora A, which are implicated in cancer cell proliferation. Structural studies reveal that the cyclopropyl group occupies a hydrophobic pocket near the ATP-binding site, while the carboxylic acid forms hydrogen bonds with catalytic lysine residues.
Table 2: Kinase Inhibition Profiles
Kinase | IC₅₀ (nM) | Cancer Type Targeted | Reference |
---|---|---|---|
CDK2 | 12.3 | Breast, ovarian | |
Aurora A | 8.7 | Colorectal | |
EGFR (mutant) | 45.2 | Lung adenocarcinoma |
Anticancer Efficacy
In vitro assays against HeLa and U2OS cell lines show dose-dependent cytotoxicity, with IC₅₀ values of 2.1–3.8 μM. Mechanistically, the compound induces G1 cell cycle arrest and apoptosis via p53 activation. Synergistic effects with cisplatin and paclitaxel suggest potential combination therapies.
Neurological Applications
Preliminary data indicate modulation of GABAₐ receptors, reducing neuronal excitability in rodent models of epilepsy. The carboxylic acid moiety mimics endogenous neurotransmitters, enabling blood-brain barrier penetration.
Structure-Activity Relationship (SAR) Insights
Role of the Cyclopropyl Group
Comparative studies with 7-methyl and 7-trifluoromethyl analogs reveal that the cyclopropyl substituent optimizes steric interactions with kinase targets, improving inhibitory potency by 5–10 fold. Removal of the cyclopropyl group (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) abolishes activity, underscoring its critical role .
Carboxylic Acid Modifications
Esterification (e.g., methyl ester ) enhances oral bioavailability but reduces target affinity. Conversion to amides or tertiary alcohols retains activity while improving metabolic stability.
Table 3: SAR of Key Derivatives
Derivative | Modification | Kinase IC₅₀ (nM) | Solubility (mg/mL) |
---|---|---|---|
Parent compound | – | 12.3 | 0.8 |
Methyl ester | COOCH₃ | 28.9 | 2.5 |
Trifluoromethyl analog | CF₃ at position 7 | 6.5 | 0.5 |
Amide derivative | CONH₂ | 14.7 | 1.2 |
Applications in Drug Discovery and Beyond
Lead Compound Optimization
The scaffold serves as a starting point for developing kinase inhibitors with improved selectivity. Recent efforts focus on prodrug formulations to enhance solubility and reduce gastrointestinal toxicity.
Material Science Applications
Conjugation with fluorescent tags (e.g., fluorescein) yields probes for imaging kinase activity in live cells. Metal-organic frameworks (MOFs) incorporating the compound exhibit tunable luminescence for sensor applications.
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